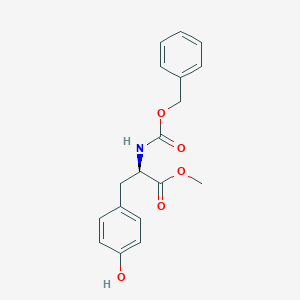
Z-D-酪氨酸甲酯
描述
Z-D-Tyrosine methyl ester: is a derivative of the amino acid tyrosine. It is often used in peptide synthesis due to its ability to form stable bonds and its compatibility with various chemical reactions. The compound has the molecular formula C18H19NO5 and a molecular weight of 329.35 g/mol . It is characterized by its optical purity and is commonly used in research and industrial applications.
科学研究应用
Chemistry: Z-D-Tyrosine methyl ester is widely used in peptide synthesis due to its stability and reactivity. It serves as a building block for the synthesis of various peptides and proteins .
Biology: In biological research, Z-D-Tyrosine methyl ester is used to study enzyme-substrate interactions and protein modifications. It is also employed in the development of enzyme inhibitors .
Medicine: Its stability and reactivity make it a valuable tool in medicinal chemistry .
Industry: In industrial applications, Z-D-Tyrosine methyl ester is used in the production of pharmaceuticals and fine chemicals. Its role in peptide synthesis makes it an essential component in the manufacturing of therapeutic peptides .
作用机制
Target of Action
It is known that the compound is used in peptide synthesis , suggesting that it may interact with various enzymes and proteins involved in this process.
Biochemical Pathways
Z-D-Tyrosine methyl ester likely participates in the tyrosine metabolism pathway . Tyrosine is a precursor for a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and more
Pharmacokinetics
It is known to be very stable, with a reported storage stability of 28 years at room temperature . This stability suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
Given its use in peptide synthesis , it may play a role in the formation of specific peptide bonds, potentially influencing protein structure and function. More research is needed to understand the specific effects of this compound.
Action Environment
It is known to be very stable, even when stored at room temperature for extended periods . This suggests that it may be resistant to degradation under a variety of environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions: Z-D-Tyrosine methyl ester can be synthesized through esterification reactions. One common method involves the reaction of tyrosine with methanol in the presence of an acid catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of Z-D-Tyrosine methyl ester often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of polymer-supported catalysts can enhance the efficiency of the reaction and reduce the need for extensive purification steps .
化学反应分析
Types of Reactions: Z-D-Tyrosine methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the aromatic ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Conditions involving electrophiles like bromine or nitrating agents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
相似化合物的比较
L-Tyrosine methyl ester: A simpler derivative of tyrosine with similar reactivity.
L-Tyrosine ethyl ester: Another ester derivative with slightly different physical properties.
L-Tyrosine n-butyl ester: A longer-chain ester with different solubility and reactivity.
Uniqueness: Z-D-Tyrosine methyl ester is unique due to its specific ester group and the presence of a protecting group on the amino acid. This makes it particularly useful in peptide synthesis, where protecting groups are essential for selective reactions .
属性
IUPAC Name |
methyl (2R)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-23-17(21)16(11-13-7-9-15(20)10-8-13)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H,19,22)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLMDHBKALJDBW-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467786 | |
| Record name | Z-D-Tyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124456-04-8 | |
| Record name | Z-D-Tyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
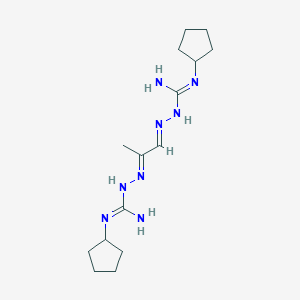
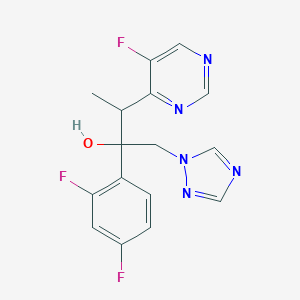
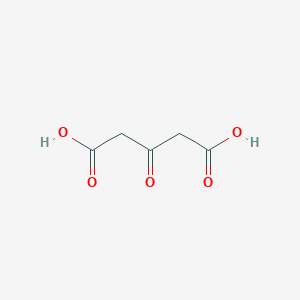
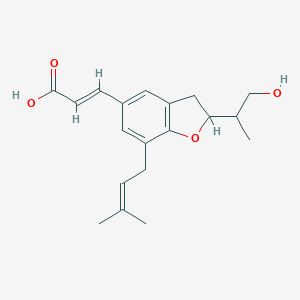
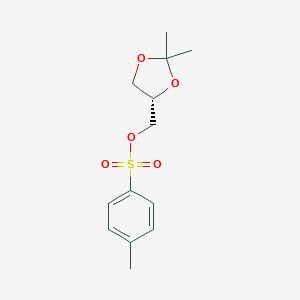
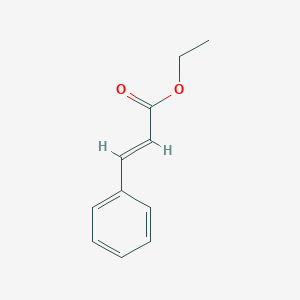
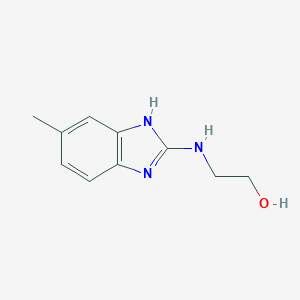
![3-[(2-amino-7h-purin-6-yl)oxy]propanenitrile](/img/structure/B44460.png)
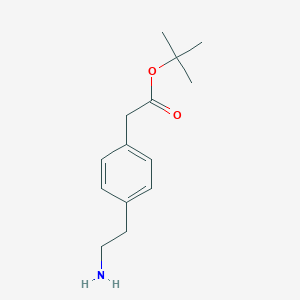
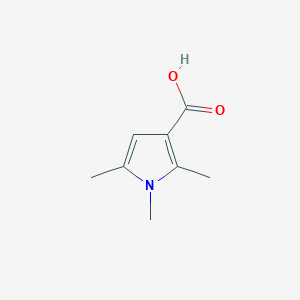
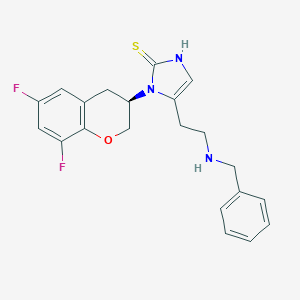
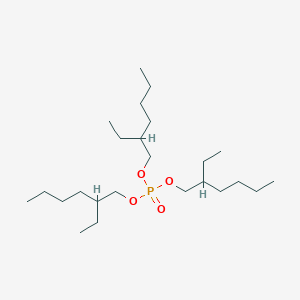
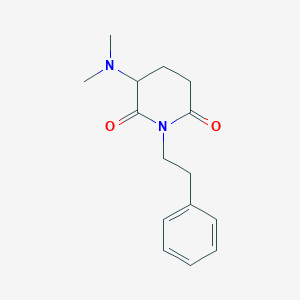
![Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B44477.png)
